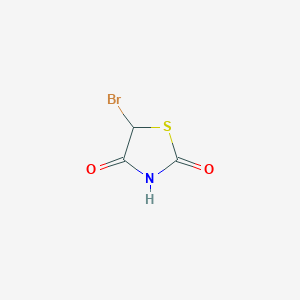

5-Bromothiazolidine-2,4-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBGMOONSUDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393006 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125518-48-1 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 Bromothiazolidine 2,4 Dione and Its Derivatives

Direct Bromination Approaches

The most straightforward method for the synthesis of 5-Bromothiazolidine-2,4-dione involves the direct halogenation of the parent thiazolidine-2,4-dione ring.

While specific literature detailing the optimization of this exact reaction is limited, the alpha-bromination of dicarbonyl compounds is a well-established transformation in organic chemistry. Common reagents and conditions for such reactions are applicable here. N-Bromosuccinimide (NBS) is a frequently used reagent for these types of brominations as it provides a low, constant concentration of elemental bromine (Br₂), which can minimize side reactions. nih.gov

The reaction can proceed through either a radical or an acid-catalyzed pathway. For an acid-catalyzed approach, the reaction is often performed in a suitable solvent like glacial acetic acid, which can also act as the catalyst. Alternatively, radical bromination can be initiated using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions. researchgate.net

Table 1: Potential Reagents and Conditions for Direct Bromination

| Reagent | Catalyst/Initiator | Solvent | General Conditions |

| N-Bromosuccinimide (NBS) | Acid (e.g., Acetic Acid) | Acetic Acid, Dioxane | Stirring at room temperature or gentle heating. |

| N-Bromosuccinimide (NBS) | Radical Initiator (AIBN) | Carbon Tetrachloride (CCl₄) | Refluxing to initiate the radical chain reaction. |

| Elemental Bromine (Br₂) | None or Lewis Acid | Acetic Acid, Chloroform | Often performed at room temperature with caution. |

| Dibromoisocyanuric acid (DBI) | Sulfuric Acid | Sulfuric Acid | Can be a highly effective and rapid brominating system. |

Synthesis of this compound as a Precursor

The utility of this compound extends to its role as a key building block for creating more elaborate molecules, particularly those with pharmaceutical potential. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C5 position.

This compound is a pivotal precursor in the multi-step synthesis of hybrid molecules containing both thiazolidinone and pyrazoline moieties, which are of interest in medicinal chemistry. The synthesis begins with the substitution of the bromine atom at the C5 position. The resulting intermediate, a 5-(dihydropyrazol-1-yl)thiazolidine-2,4-dione, possesses a free N-H group at the N3 position of the thiazolidinone ring. ump.edu.pl This site is then available for further chemical modification. By reacting this intermediate with electrophiles such as 2-chloro-N-arylacetamides, a variety of substituents can be introduced at the N3 position, leading to a diverse library of N3-substituted thiazolidinone-pyrazoline conjugates. ump.edu.pl

The core reaction for creating the thiazolidinone-pyrazoline linkage involves the nucleophilic substitution of the bromide on this compound. Specifically, 3,5-diaryl-4,5-dihydropyrazoles can react directly with this compound. ump.edu.pl In this reaction, the secondary amine nitrogen within the dihydropyrazole ring acts as the nucleophile, attacking the electrophilic C5 carbon of the thiazolidinedione and displacing the bromide ion. This process forms a new carbon-nitrogen bond, covalently linking the two heterocyclic systems. ump.edu.pl

Table 2: Synthesis of 5-(Dihydropyrazol-1-yl)thiazolidine-2,4-diones

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

| This compound | 3,5-Diaryl-4,5-dihydropyrazole | Ethanol | Reflux, 1 hour | 5-(3,5-Diaryl-4,5-dihydropyrazol-1-yl)thiazolidine-2,4-dione |

Data sourced from research on the synthesis of 5-pyrazoline substituted 4-thiazolidinones. ump.edu.pl

The formation of spiro compounds involves creating a new ring structure that shares a single atom (the spiro atom) with an existing ring. In the context of this compound, this would typically involve a reaction where the C5 carbon becomes the spiro atom. This could theoretically be achieved through an intramolecular cyclization of a derivative with a nucleophilic side chain attached to the N3 position, or via a reaction with a bis-nucleophile that attacks the C5 position and another electrophilic center. However, the use of this compound as a direct precursor for the synthesis of spiro-thiazolidinediones is not a widely documented synthetic route in the reviewed chemical literature. Common strategies for synthesizing spiro-thiazolidinediones typically involve other precursors, such as the condensation of isatins with thioglycolic acid or the reaction of 5-arylidene thiazolidine-2,4-diones with other reagents. ump.edu.pl

Characterization and Spectroscopic Analysis in Synthetic Research

The structural confirmation and purity assessment of newly synthesized this compound and its derivatives are critically dependent on a suite of spectroscopic and analytical techniques. These methods provide unambiguous evidence of the target molecular structure, confirming the successful formation of the thiazolidine-2,4-dione core and the incorporation of the bromine substituent and other modifications. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and melting point determination. sciensage.infonih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of thiazolidine-2,4-dione derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectra of 5-substituted thiazolidine-2,4-dione derivatives, specific protons exhibit characteristic chemical shifts. The proton attached to the nitrogen atom (N-H) of the thiazolidine ring typically appears as a broad singlet in the downfield region, often above δ 12.0 ppm. For instance, in 5-(3-Bromobenzylidene)thiazolidine-2,4-dione, the NH proton signal is observed at δ 12.69 ppm. nih.gov The methine proton (=CH) at the 5-position, a key indicator of 5-benzylidene substitution, generally resonates as a singlet between δ 7.7 and 7.8 ppm. nih.govnih.gov Other signals corresponding to aromatic protons and various substituents appear in their expected regions. nih.gov

| Proton Type | Typical Chemical Shift (δ ppm) | Example Compound | Observed Shift (δ ppm) [cite] |

|---|---|---|---|

| N-H (Thiazolidine ring) | > 12.0 | 5-(3-Bromobenzylidene)thiazolidine-2,4-dione | 12.69 (s, 1H) nih.gov |

| =CH (Benzylidene) | 7.7 - 7.8 | 5-(3-Bromobenzylidene)thiazolidine-2,4-dione | 7.78 (s, 1H) nih.gov |

| Aromatic-H | 7.0 - 8.0 | 5-(3-Bromobenzylidene)thiazolidine-2,4-dione | 7.50 - 7.82 (m, 4H) nih.gov |

| Carbon Type | Typical Chemical Shift (δ ppm) | Example Compound | Observed Shift (δ ppm) [cite] |

|---|---|---|---|

| C=O (Thiazolidine ring) | 166 - 169 | 5-(3-Bromobenzylidene)thiazolidine-2,4-dione | 168.05, 167.68 nih.gov |

| Aromatic/Benzylidene Carbons | 115 - 140 | A 3-substituted-thiazolidine-2,4-dione derivative | 117 - 140 nih.gov |

| -CH₂ (N-substituent) | ~50 | A 3-substituted-thiazolidine-2,4-dione derivative | 50.17 nih.gov |

IR spectroscopy is used to identify the functional groups present in the synthesized molecules. The spectra of thiazolidine-2,4-dione derivatives display several characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration is typically observed around 3364-3450 cm⁻¹. chemrevlett.comresearchgate.net The two carbonyl groups (C=O) of the dione structure give rise to strong absorption bands in the region of 1670-1720 cm⁻¹. chemrevlett.comresearchgate.net Other notable peaks include those for C-N stretching (around 1380 cm⁻¹) and the C-S-C bond of the thiazolidine ring (around 733 cm⁻¹). chemrevlett.com The presence of these key bands provides strong evidence for the formation of the thiazolidine-2,4-dione nucleus.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3364 | chemrevlett.com |

| C=O | Stretching | ~1674 | chemrevlett.com |

| C-N | Stretching | ~1380 | chemrevlett.com |

| C-S-C | Stretching | ~733 | chemrevlett.com |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques like Direct Analysis in Real Time (DART) mass spectrometry and Liquid Chromatography-Mass Spectrometry (LC/MS) are used to confirm the molecular formula of the synthesized thiazolidine-2,4-dione derivatives. nih.gov The mass spectrum will exhibit a molecular ion peak (M⁺) or related peaks like [M-H]⁻ or [M+H]⁺, whose mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the target compound. For example, the DART-mass spectrum of (5E)-5-[4-(methylsulfanyl)benzylidene]-3-{[(4-nitrophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione showed a molecular ion peak at m/z = 334.13, which is consistent with its molecular formula. Similarly, the LC/MS analysis of 5-(3-Bromobenzylidene)thiazolidine-2,4-dione showed an ion at m/z 284.03 (M-), confirming its structure. nih.gov

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence of the compound's purity and empirical formula. nih.govresearchgate.netsciensage.info

| Compound | Element | Calculated (%) | Found (%) [cite] |

|---|---|---|---|

| 5-(4-(2-(dimethylamino)ethoxy)benzylidene)thiazolidine-2,4-dione derivative | C | 62.40 | 62.49 nih.gov |

| H | 6.40 | 6.35 nih.gov | |

| N | 8.09 | 8.16 nih.gov | |

| 5-(4-bromobenzylidene)-3-(2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl)thiazolidine-2,4-dione | C | 52.88 | 52.85 ijpbs.com |

| H | 3.09 | 3.11 ijpbs.com | |

| N | 8.04 | 8.08 ijpbs.com |

The melting point (m.p.) is a fundamental physical property used to assess the purity of a synthesized crystalline solid. A pure compound typically exhibits a sharp and defined melting point range. For thiazolidine-2,4-dione derivatives, melting points are determined using an open capillary tube method. nih.gov The observed melting point is compared with literature values if available and is used as a criterion of purity. For instance, the synthesized derivative 5-(3-Bromobenzylidene)thiazolidine-2,4-dione was found to be a white solid with a melting point of 210–212 °C. nih.gov Another bromo-substituted derivative was reported with a melting point of 225-227 °C. ijpbs.com

Iii. Biological and Pharmacological Investigations of 5 Bromothiazolidine 2,4 Dione Derivatives

Anticancer and Antiproliferative Activities

The thiazolidine-2,4-dione scaffold, a core component of various derivatives, has been identified as a significant pharmacophore in the development of new anticancer agents. Research has demonstrated that these compounds can suppress the growth of numerous cancer cell lines, including those of the colon, breast, and prostate, both in vitro and in vivo. nih.gov Their mechanism of action is multifaceted, involving the induction of cell differentiation, apoptosis (programmed cell death), and the inhibition of tumor angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. rsc.orgresearchgate.net

The hybridization of the 4-thiazolidinone core with a pyrazoline moiety has yielded compounds with notable anticancer properties. A series of 4-thiazolidinone-pyrazole hybrids connected by a ylidene linker were synthesized and evaluated for their in vitro anticancer activity. Among these, compounds 33 and 34 demonstrated potent effects against the MDA-MB-231 breast cancer cell line, with IC50 values of 24.6 µM and 29.8 µM, respectively. mdpi.com Further studies on other pyrazoline-thiazolidinone hybrids have identified compounds with significant cytotoxic activities against various cancer cell lines. For instance, one N-unsubstituted pyrazoline conjugated with a thiazolone moiety showed moderate activity against the MCF-7 breast cancer cell line with an IC50 value of 3.22 µM. nih.gov Another study highlighted a 5-arylidenethiazolone bearing pyrazoline, compound 56 , as being particularly potent against MCF-7 cells, with an IC50 value of 1.4 µM, which was more effective than the control drug doxorubicin (IC50 = 2.9 µM). nih.gov

Derivatives of thiazolidine-2,4-dione have been tested against a wide range of human tumor cell lines, revealing specific patterns of activity. An in vitro study of compound 5d (NSC: 768619/1), a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative, was conducted against the full panel of 60 NCI human tumor cell lines. The compound showed broad activity across various cancer types. nih.govresearchgate.net The growth inhibition (GI50) values indicated particular potency against renal cancer, breast cancer, non-small cell lung cancer, colon cancer, and melanoma cell lines. nih.govresearchgate.net

The detailed sensitivity profile for this compound is presented below, showcasing its efficacy across different cancer subpanels. nih.govresearchgate.net

| Cancer Subpanel | Most Sensitive Cell Line | GI50 Value (µM) |

|---|---|---|

| Leukemia | SR | 2.04 |

| Non-Small Cell Lung Cancer | NCI-H522 | 1.36 |

| Colon Cancer | COLO 205 | 1.64 |

| CNS Cancer | SF-539 | 1.87 |

| Melanoma | SK-MEL-2 | 1.64 |

| Ovarian Cancer | OVCAR-3 | 1.87 |

| Renal Cancer | RXF 393 | 1.15 |

| Prostate Cancer | PC-3 | 1.90 |

| Breast Cancer | MDA-MB-468 | 1.11 |

The anticancer potential of thiazolidine-2,4-dione derivatives is quantified by their IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values. Lower values indicate higher potency. Numerous studies have reported these values for various derivatives against a panel of cancer cell lines.

For example, ferrocene-containing thiazolidine-2,4-dione derivatives OY25 and OY29 showed toxicity against HCC70 triple-negative breast cancer cells with IC50 values of 7.54 µM and 5.59 µM, respectively. plos.org In another study, a series of pyrrole-bearing 4-thiazolidinone hybrids exhibited potent cytotoxicity, with IC50 values ranging from 0.10 to 0.60 µM against MCF-7 (breast), A2780 (ovarian), and HT29 (colon) cancer cell lines. mdpi.com Furthermore, thiazolidinone-isatin hybrid 7g was identified as the most potent compound against A549 (lung), MCF-7 (breast), and PC3 (prostate) tumor cells. biointerfaceresearch.com

A selection of reported IC50 and GI50 values for various thiazolidine-2,4-dione derivatives is compiled below.

| Compound/Derivative | Cancer Cell Line | Cancer Type | Value (µM) | Metric |

|---|---|---|---|---|

| Compound 12a | Caco-2 | Colorectal Adenocarcinoma | 2 | IC50 |

| Compound 12a | HepG-2 | Hepatocellular Carcinoma | 10 | IC50 |

| Compound 12a | MDA-MB-231 | Breast Cancer | 40 | IC50 |

| Compound 15 | HT-29 | Colon Cancer | 13.56 | IC50 |

| Compound 15 | A-549 | Lung Cancer | 17.8 | IC50 |

| Compound 15 | HCT-116 | Colon Cancer | - | IC50 |

| Compound 22 | HepG2 | Hepatocellular Carcinoma | 2.04 | IC50 |

| Compound 22 | MCF-7 | Breast Cancer | 1.21 | IC50 |

| Compound 5d (NSC: 768619/1) | MDA-MB-468 | Breast Cancer | 1.11 | GI50 |

| Compound 5d (NSC: 768619/1) | RXF 393 | Renal Cancer | 1.15 | GI50 |

| Compound 5d (NSC: 768619/1) | NCI-H522 | Non-Small Cell Lung Cancer | 1.36 | GI50 |

| Thiazolyl-pyrazoline coumarin hybrid 14 | MCF7 | Breast Cancer | 5.41 | IC50 |

| OY25 | HCC70 | Triple-Negative Breast Cancer | 7.54 | IC50 |

| OY29 | HCC70 | Triple-Negative Breast Cancer | 5.59 | IC50 |

A critical mechanism for many anticancer drugs is their ability to interact with and damage tumor cell DNA, thereby inhibiting replication and transcription. researchgate.net Studies on 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives have explored this capability. nih.govresearchgate.net DNA cleavage experiments revealed that at a concentration of 50 μg/mL, these compounds caused partial digestion of DNA. nih.govresearchgate.net When the concentration was increased to 150 μg/mL, complete digestion of linear DNA and partial digestion of supercoiled DNA were observed. nih.govresearchgate.net Other research on ferrocene thiazolidine-2,4-dione derivatives also confirmed their ability to induce DNA damage in triple-negative breast cancer cells. plos.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor that plays a vital role in angiogenesis, the process of forming new blood vessels. researchgate.netnih.gov Since tumor growth and metastasis are highly dependent on angiogenesis, inhibiting VEGFR-2 is a major strategy in cancer therapy. researchgate.netnih.gov Thiazolidine-2,4-dione derivatives have been extensively investigated as VEGFR-2 inhibitors.

Molecular hybridization of the thiazolidine-2,4-dione nucleus with other antitumor moieties, such as 2-oxoindoline and 2-oxo-1,2-dihydroquinoline, has produced potent VEGFR-2 inhibitors. nih.govnih.gov Several synthesized derivatives demonstrated strong inhibition of VEGFR-2 in vitro. nih.govnih.gov For example, compound 15 showed excellent anti-VEGFR-2 potency with an IC50 value of 0.081 μM. rsc.org Another study found that derivatives 5g , 4g , and 4f inhibited VEGFR-2 at the submicromolar level with IC50 values of 0.080, 0.083, and 0.095 μM, respectively, comparable to the reference drug sorafenib (IC50 = 0.084 μM). rsc.org A separate series of compounds also yielded a potent inhibitor, compound 22 , with a VEGFR-2 IC50 of 0.079 μM. researchgate.netnih.gov

| Compound/Derivative | VEGFR-2 IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) |

|---|---|---|

| Compound 15 | 0.081 | - |

| Compound 5g | 0.080 | 0.084 |

| Compound 4g | 0.083 | 0.084 |

| Compound 4f | 0.095 | 0.084 |

| Compound 22 | 0.079 | 0.046 |

| Thiazolyl-pyrazoline coumarin hybrid 14 | 0.034 | 0.019 |

The structure-activity relationship (SAR) provides insights into how the chemical structure of a compound influences its biological activity. For thiazolidine-2,4-dione derivatives, SAR studies have revealed that modifications at the C-5 position of the core ring are particularly important for tuning bioactivity and selectivity. nih.gov

In one study of imidazopyridine–4-thiazolidinone hybrids, the anticancer activity was found to be directly connected to the nature of the substituent at the R1 position. mdpi.com For a series of 5-naphthylidene-2,4-TZD derivatives, SAR analysis indicated that a compound featuring a 5-(2-chlorobenzylidene) 2,4-TZD group had enhanced VEGFR-2 inhibition compared to those with 5-benzylidene or 5-(2,4-dichlorobenzylidene) groups. nih.gov Similarly, analysis of troglitazone derivatives showed that removing the unsaturation at position 5 of the thiazolidine-2,4-dione ring led to a decrease in cytotoxic potential. pharmacyjournal.info The addition of specific lipophilic groups was also found to decrease hepatotoxicity. pharmacyjournal.info These findings are crucial for the rational design of new, more potent, and selective thiazolidine-2,4-dione-based anticancer agents. nih.govpharmacyjournal.info

Antimicrobial Activities

The thiazolidine-2,4-dione (TZD) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including significant antimicrobial properties. nih.govresearchgate.netnih.gov The emergence of antibiotic resistance has spurred research into new chemical entities, and TZD derivatives have shown promise in combating various microbial pathogens. nih.govresearchgate.net Modifications, particularly at the 5-position of the TZD nucleus, have led to the development of derivatives with potent and varied antimicrobial profiles. nih.govresearchgate.net

Derivatives of 5-arylidene-thiazolidine-2,4-dione have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.netnih.gov Studies have consistently shown that these compounds are effective against strains such as Staphylococcus aureus and Bacillus subtilis. mdpi.comresearchgate.net For instance, a series of 5-arylidene-thiazolidine-2,4-dione derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL against Gram-positive bacteria. researchgate.netnih.gov Some derivatives have also shown efficacy against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

While generally more active against Gram-positive organisms, some derivatives also exhibit weak to moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comresearchgate.net The difference in susceptibility is often attributed to the structural variations in the bacterial cell wall. scielo.br For example, certain synthesized compounds with hydroxyl, methoxy, nitro, and chloro substitutions on the aryl ring demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Ciprofloxacin-thiazolidine-2,4-dione hybrids have shown excellent activity against S. aureus, with some compounds being significantly more potent than the parent ciprofloxacin. researchgate.net

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2 - 16 | researchgate.netnih.gov |

| Compound 3f (a 5-arylidene-thiazolidine-2,4-dione) | S. aureus ATCC 29213 | 62.5 | scielo.br |

| Compound 3j (a 5-arylidene-thiazolidine-2,4-dione) | S. aureus ATCC 29213 | 31.25 | scielo.br |

| Derivatives 1a, 2a, 2b | Multidrug-resistant Staph. aureus | 1 - 32 | nih.gov |

| Ciprofloxacin hybrid 3l | K. pneumoniae ATCC10031 | 0.08 µM | researchgate.net |

| Ciprofloxacin hybrid 3a | S. aureus ATCC 6538 | 0.02 µM | researchgate.net |

In addition to antibacterial properties, thiazolidine-2,4-dione derivatives have been investigated for their antifungal potential. Several studies have reported their efficacy against human pathogenic fungi, most notably Candida albicans, a common cause of opportunistic infections. mdpi.com The evaluation of novel TZD carboxamide and amino acid derivatives revealed antifungal activity against C. albicans. mdpi.com

Hybrid molecules incorporating the TZD scaffold have shown promising results. For instance, a series of thiazolidine-2,4-dione-linked ciprofloxacin derivatives was tested for antifungal activity, with one compound exhibiting a potent MIC of 4.2 × 10-2 µM/ml against C. albicans. researchgate.net Similarly, other heterocyclic compounds containing the thiazolidine-2,4-dione moiety have demonstrated superior activity against C. albicans when compared to standard antifungal drugs like fluconazole. nih.gov

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-thiazolidin-4-one derivatives | Candida albicans | 0.39 µg/mL | |

| Thiazolidine-2,4-dione linked ciprofloxacin (Compound 10) | Candida albicans | 4.2 × 10-2 µM/ml | researchgate.net |

| Thiazolyl–2-Pyrazoline Hybrids | Candida albicans | 3.9–62.5 µg/mL | nih.gov |

The antimicrobial potential of 5-Bromothiazolidine-2,4-dione derivatives is primarily assessed using established in vitro laboratory methods. The two most common techniques are the disk diffusion method and the broth microdilution assay. nih.govmdpi.com

Disk Diffusion Method: This technique provides a qualitative or semi-quantitative screening of antimicrobial activity. nih.govresearchgate.net A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. researchgate.netnih.gov The compound diffuses from the disk into the agar. If the compound is effective at inhibiting microbial growth, a clear area, known as a zone of inhibition, will appear around the disk. The size of this zone is indicative of the compound's antimicrobial potency. nih.gov

Broth Microdilution Assay: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. nih.govmdpi.com The assay involves preparing a series of twofold serial dilutions of the test compound in a liquid growth medium in a multi-well plate. nih.gov Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the wells are examined for visible signs of microbial growth. This method allows for a precise determination of the lowest concentration of the compound that prevents microbial growth. mdpi.com

The broth microdilution assay is the standard method for determining the MIC and MBC values, which are critical parameters for quantifying the antimicrobial efficacy of a compound. nih.govmdpi.com

Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. nih.govscielo.br It is a measure of the compound's bacteriostatic or fungistatic potential. For thiazolidine-2,4-dione derivatives, MIC values have been reported to be as low as 2 µg/mL against certain Gram-positive bacteria. researchgate.netnih.gov

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by sub-culturing the contents from the wells of the microdilution plate that show no visible growth onto fresh, compound-free agar plates. mdpi.com The lowest concentration from which no colonies grow on the sub-culture plates is defined as the MBC. researchgate.net This value indicates the bactericidal or fungicidal power of the compound. For some active thiazolidine-2,4-dione derivatives, time-kill curve analyses have confirmed a bactericidal effect over 24 hours. nih.gov

The antibacterial action of thiazolidine-2,4-dione derivatives is believed to involve multiple mechanisms, with the inhibition of bacterial cell wall synthesis being a primary target, particularly in Gram-positive bacteria. scielo.br

Inhibition of Peptidoglycan Synthesis: Research suggests that 5-arylidene-thiazolidine-2,4-dione derivatives likely interfere with the synthesis of the peptidoglycan cell wall. scielo.br Docking studies have pointed to the probable inhibition of MurB, an enzyme involved in the cytoplasmic steps of peptidoglycan biosynthesis, as a key mechanism. mdpi.com Mur ligases are essential enzymes in this pathway, and their inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. This mechanism explains the heightened activity of these compounds against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. scielo.br

Inhibition of DNA Gyrase and Topoisomerase IV: For certain hybrid molecules, such as those combining thiazolidine-2,4-dione with ciprofloxacin, the mechanism of action is linked to the inhibition of bacterial DNA synthesis. researchgate.net These compounds have been shown to inhibit both topoisomerase IV and DNA gyrase, crucial enzymes required for DNA replication and transcription in bacteria. researchgate.net Some of these hybrids were found to be more potent inhibitors of these enzymes than the parent drug ciprofloxacin. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the thiazolidine-2,4-dione scaffold. These studies have revealed that the nature and position of substituents on the 5-arylidene ring significantly influence the biological activity. scielo.brresearchgate.net

Effect of Substituents: The presence of specific functional groups on the aromatic ring attached at the 5-position can enhance antibacterial and antifungal activity. researchgate.net Electron-withdrawing groups such as nitro (-NO2), chloro (-Cl), and bromo (-Br) on the phenyl ring have been shown to increase antibacterial activity, particularly against E. coli. researchgate.net Conversely, electron-donating groups like methoxy (-OCH3) can enhance activity against Gram-positive bacteria such as S. aureus and B. subtilis. researchgate.net

Positional Isomerism: The position of the substituent on the phenyl ring is also critical. For example, SAR studies have indicated that the presence of a halogen at the para-position of the phenyl ring often leads to improved antimicrobial efficacy. researchgate.net

Hybrid Pharmacophores: The strategic combination of the thiazolidine-2,4-dione core with other known antimicrobial pharmacophores has proven to be an effective strategy. Linking the TZD moiety to fluoroquinolones like ciprofloxacin has resulted in hybrid compounds with a shifted and often enhanced spectrum of activity, particularly against Gram-positive bacteria. researchgate.net These SAR insights are instrumental in guiding the rational design of new, more effective thiazolidine-2,4-dione-based antimicrobial agents. scielo.br

Antiviral and Antitrypanosomal Activities

The unique structural features of thiazolidine-based compounds have prompted researchers to evaluate their efficacy against various pathogens, including viruses and protozoan parasites.

Derivatives of the thiazolidine scaffold have been identified as potential antiviral inhibitors. nih.gov Research into 2-aryl substituted thiazolidine-4-carboxylic acids demonstrated activity against significant poultry viruses, Avian influenza virus (AIV; H9N2) and infectious bronchitis virus (IBV). nih.gov In these studies, compounds with a free amino group were generally more effective at controlling viral growth than their N-acylated counterparts. nih.gov

Notably, specific derivatives showed significant potency in in ovo assays. One compound, identified as 1d (a p-bromo substituted derivative), was particularly effective against the Avian Influenza AIV (H9N2) strain. nih.gov Another derivative, 1c, yielded the best results against the infectious bronchitis virus (IBV). nih.gov While these studies focus on the broader class of thiazolidine derivatives, they highlight the potential of this chemical family as a basis for developing new antiviral agents. nih.govsnv63.ru The search for small molecules to prevent and control influenza viruses is ongoing, with a focus on various molecular targets within the viral replication cycle. snv63.ru

Antiviral Activity of 2-Aryl Substituted Thiazolidine-4-Carboxylic Acids

| Compound | Target Virus | IC₅₀ Value (µM) |

|---|---|---|

| 1d (p-bromo derivative) | Avian Influenza Virus (AIV H9N2) | 3.47 |

| 1c | Infectious Bronchitis Virus (IBV) | 4.10 |

Data sourced from in ovo antiviral assays. nih.gov

Trypanosoma brucei is the protozoan parasite responsible for African sleeping sickness, a fatal disease if left untreated. nih.gov The need for new, effective, and safe antitrypanosomal agents is urgent due to the toxicity and growing resistance associated with current drugs. nih.gov

Research has shown that compounds featuring a thiazole ring, a core component of the TZD structure, possess antitrypanosomal properties. A study on 5-nitro-2-aminothiazole-based amides found that most of the tested derivatives were active or moderately active against Trypanosoma brucei brucei. nih.gov Another class of compounds, tryptanthrins, which are structurally distinct but have been investigated for their antiparasitic effects, also demonstrated significant activity against T. brucei in vitro. nih.gov The most potent of these analogs had a 50% effective concentration (EC₅₀) in the sub-micromolar range. nih.gov Specifically, the presence of an electron-withdrawing group, such as a halogen, at position 8 of the tryptanthrin ring system markedly improved antitrypanosomal activity, making these derivatives up to 100 times more active than the parent compound. nih.gov

Antitrypanosomal Activity of Tryptanthrin Analogs against T. brucei

| Compound | Description | EC₅₀ Value (µM) |

|---|---|---|

| 1a | Tryptanthrin | 23 |

| 1e | 8-nitrotryptanthrin | 0.82 |

| 2d | 4-aza-8-bromotryptanthrin | 0.40 |

Data from in vitro assays against axenically cultured bloodstream-form T. brucei. nih.gov

Other Therapeutic Potentials of TZD Derivatives (Contextual)

The thiazolidinedione (TZD) class of compounds is well-regarded for a spectrum of pharmacological activities beyond antimicrobial effects, including antidiabetic, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net

Thiazolidinedione derivatives are a significant class of oral antidiabetic drugs that function primarily by activating peroxisome proliferator-activated receptors (PPARs), particularly the gamma isoform (PPAR-γ). nih.govresearchgate.net PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, and PPAR-γ is a key regulator of glucose and lipid metabolism. nih.govnih.gov

Activation of PPAR-γ by TZD agonists improves insulin (B600854) sensitivity in tissues like adipose tissue and the liver. nih.govnih.gov This mechanism enhances the uptake and storage of glucose and lipids, which helps to lower blood glucose levels in type 2 diabetes. nih.govnih.gov The binding of TZD derivatives to the PPAR-γ receptor triggers a cascade that modulates the expression of genes involved in insulin signaling, ultimately leading to improved glycemic control. nih.gov Compounds such as pioglitazone and rosiglitazone are well-known examples of TZD-based drugs that utilize this mechanism. nih.gov

Derivatives of the thiazolidin-4-one scaffold have demonstrated notable anti-inflammatory and analgesic activities. nih.gov Research indicates that these compounds can inhibit cyclooxygenase (COX) and 5-lipoxygenase enzymes, which are key mediators in the inflammatory pathway. nih.gov Some derivatives have shown selective inhibition of COX-2, an enzyme isoform induced during inflammation, without significantly affecting the COX-1 isoform, which is associated with baseline physiological functions. researchgate.net

The anti-inflammatory effects of thiazolidine derivatives are also linked to their ability to reduce the production of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β). unimi.it Studies using animal models, such as carrageenan-induced paw edema and xylol-induced ear edema, have confirmed the significant, dose-dependent anti-inflammatory activity of various TZD derivatives. nih.govresearchgate.net Furthermore, in acetic acid-induced writhing tests, these compounds displayed significant analgesic activity, comparable to standard anti-inflammatory drugs. nih.gov

Oxidative stress, caused by an imbalance from the overproduction of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com Thiazolidinedione derivatives have been investigated for their antioxidant potential and have shown an ability to scavenge free radicals. nih.govijpsr.com The proposed mechanism for this antioxidant action involves the TZD molecule donating a proton to a reactive oxygen species, thereby neutralizing the radical and preventing the propagation of cellular damage. nih.gov

Anticonvulsant Activity

The search for novel antiepileptic drugs with improved efficacy and better safety profiles is a continuous effort in pharmaceutical research. Derivatives of thiazolidinone have emerged as a promising class of compounds in this area. Screening studies of various 5-substituted thiazolidinone derivatives have identified several compounds with notable anticonvulsant effects in established preclinical models.

One study identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, known by the laboratory code Les-6222, as a lead compound with significant anticonvulsant properties. merckmillipore.com This compound was evaluated in both the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test in mice. merckmillipore.com The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify drugs that can raise the seizure threshold.

Further research into thiazole-bearing 4-thiazolidinones highlighted 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) for its excellent anticonvulsant activity in both the MES and PTZ assays. nih.gov Similarly, a series of novel thiazolidin-4-one substituted thiazole derivatives were synthesized and screened for their antiepileptic potential, with 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) being identified as the most active derivative in the series. researchgate.net These findings underscore the potential of the 5-benzylidene-thiazolidin-4-one scaffold in the development of new anticonvulsant agents.

Table 1: Anticonvulsant Activity of Selected Thiazolidinone Derivatives

| Compound | Test Model | Observation |

|---|---|---|

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | Pentylenetetrazole (PTZ) & Maximal Electroshock (MES) | Exhibited the highest anticonvulsant properties in a screening of 9 compounds. merckmillipore.com |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) | Pentylenetetrazole (PTZ) & Maximal Electroshock (MES) | Showed excellent anticonvulsant activity in both assays. nih.gov |

| 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES & scPTZ method | Found to be the most active derivative among thirteen tested compounds. researchgate.net |

Antimalarial and Antitubercular Activities

Infectious diseases such as malaria and tuberculosis continue to pose a significant global health threat, necessitating the discovery of new therapeutic agents. Thiazolidine-2,4-dione derivatives have been investigated for their potential to address these challenges.

Antimalarial Activity:

Research into the antiplasmodial properties of thiazolidinediones has shown that these compounds can exhibit low micromolar activities against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A study focused on the synthesis and structure-activity relationships of 2,4-thiazolidinediones as inhibitors of the P. falciparum cysteine protease falcipain-2 (FP-2) demonstrated their potential as antimalarial agents. While specific 5-bromo derivatives were not the primary focus, the broader class of compounds showed promise.

Table 2: In Vitro Antiplasmodial Activity of Thiazolidinedione Derivatives

| Compound Type | Target Organism | Activity |

|---|---|---|

| 2,4-Thiazolidinedione derivatives | Plasmodium falciparum (W2 strain) | Low micromolar antiplasmodial activities. |

Antitubercular Activity:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular drugs. Thiazolidine-2,4-dione derivatives have demonstrated significant potential in this area. For instance, novel thiazolidine-2,4-dione-based hybrids have shown high antimycobacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the sub-micromolar range against the H37Rv strain of M. tuberculosis. nih.gov

Further studies have identified specific structural modifications that enhance antitubercular activity. For example, 2H-chromene derivatives bearing a thiazolidine-2,4-dione moiety have been synthesized and evaluated, with some compounds showing potent activity. researchgate.net Another study on 3,5-disubstituted-2,4-thiazolidinediones found that several derivatives exhibited good antitubercular activity against the M. tuberculosis H37RV strain.

Table 3: Antitubercular Activity of Thiazolidine-2,4-dione Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µM) |

|---|---|

| Thiazolidine-2,4-dione-based hybrid | 0.078 - 0.283 nih.gov |

| 2H-chromene derivative with thiazolidine-2,4-dione (Compound 5) | 0.29 researchgate.net |

| 3,5-disubstituted thiazolidine-2,4-diones (Compounds 3a, 3b, 3e, 3h) | Good activity reported |

| Indole-substituted TZD (Compound 69a) | 1.55 nih.gov |

| Indole-substituted TZD (Compound 69b) | 1.43 nih.gov |

Wound Healing and Hypolipidemic Properties

Beyond their antimicrobial and anticonvulsant activities, derivatives of thiazolidine-2,4-dione have been explored for their roles in metabolic regulation and tissue repair.

Wound Healing Properties:

The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling. Certain thiazolidinedione derivatives have been shown to promote this process. A study on 4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl 2-phenylacetate derivatives identified them as potential wound-healing agents. nih.gov One particular compound, designated as compound 69, demonstrated a significantly improved wound closure rate, approximately 3.2-fold higher than that of the control. merckmillipore.comnih.gov This effect is linked to the increased levels of extracellular prostaglandin E2 (PGE2), a molecule involved in tissue regeneration. nih.gov

Table 4: Wound Healing Activity of Thiazolidinedione Phenylacetate Derivatives

| Compound | Effect | Mechanism |

|---|---|---|

| Compound 69 | ~3.2-fold higher wound closure rate than control. merckmillipore.comnih.gov | Increased levels of extracellular prostaglandin E2 (PGE2). nih.gov |

| Compounds 66, 67, 69, 86 | Increased PGE2 levels 3- to 4-fold of the negative control. nih.gov | Inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov |

Hypolipidemic Properties:

Thiazolidinediones are well-known for their role in regulating glucose and lipid metabolism, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). A novel series of 5-benzylidene 2,4-thiazolidinedione derivatives were evaluated for their antihyperglycemic and antihyperlipidemic properties in diabetic rats. nih.gov Several of these compounds demonstrated significant hypolipidemic activity, comparable to the standard drug pioglitazone. nih.govnih.gov For example, compounds designated as V2, V4, V5, and V20 showed a marked reduction in triglyceride and cholesterol levels. nih.gov After 21 days of treatment, these compounds led to a reduction in triglyceride levels of up to 82.20% and a reduction in cholesterol levels of over 70%. nih.gov

Table 5: Hypolipidemic Effects of 5-Benzylidene-2,4-thiazolidinedione Derivatives after 21 Days of Treatment

| Compound | % Reduction in Triglycerides | % Reduction in Cholesterol |

|---|---|---|

| V2 | 82.20% nih.gov | >70% nih.gov |

| V4 | 81.29% nih.gov | >70% nih.gov |

| V5 | 76.75% nih.gov | >70% nih.gov |

| V20 | 80.27% nih.gov | >70% nih.gov |

Iv. Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a thiazolidinone derivative, might interact with a biological receptor.

Computational studies have explored the interaction of the thiazolidine-2,4-dione scaffold with various biological targets, including the Receptor for Advanced Glycation End Products (RAGE) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

For RAGE , a key protein implicated in inflammatory conditions, studies have focused on the V-domain as the primary binding site for inhibitors. nih.govresearchgate.net Molecular docking simulations of various thiazolidinedione derivatives indicate that they can form stable complexes within this domain. researchgate.net The binding is often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. Troglitazone, a related thiazolidinedione, was found to have a strong binding energy, forming multiple hydrogen bonds within the RAGE binding site. researchgate.net

In the case of VEGFR-2 , a crucial target in anti-angiogenesis cancer therapy, the ATP-binding pocket is the site of inhibitor action. nih.gov Docking studies of 5-benzylidenethiazolidine-2,4-dione derivatives, which share the core structure, show that the thiazolidine-2,4-dione moiety consistently occupies the hinge region of the active site. nih.govplos.org A critical interaction involves the formation of a hydrogen bond with the amino acid Cys917 or Cys919. nih.govplos.org The 5-position substituent, analogous to the bromine atom in 5-Bromothiazolidine-2,4-dione, typically points towards the solvent-exposed region, where it can form additional interactions. One study found that a derivative exhibited an IC50 of 0.5μM against VEGFR-2, and docking simulations revealed binding patterns similar to the co-crystallized ligand. nih.gov

| Receptor | Binding Site | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| RAGE | V-domain | Leu36, Val89, Tyr113, Tyr118 | Hydrogen Bonding, Hydrophobic |

| VEGFR-2 | ATP Pocket (Hinge Region) | Cys917, Cys919, Asp1046, Glu885 | Hydrogen Bonding, Hydrophobic, Pi-Pi Interactions |

Quantum Chemical Descriptors and Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity using statistical methods. These models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties.

Quantum chemical descriptors, derived from the electronic structure of a molecule, are frequently used in QSAR studies of thiazolidine-2,4-dione derivatives. lew.roresearchgate.net These descriptors provide insight into a molecule's reactivity and interaction potential. Commonly used descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies : The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. lew.ro The HOMO-LUMO energy gap is an indicator of molecular reactivity. lew.ro

Polarizability (Pol) : This describes the ability of the molecule's electron cloud to be distorted by an external electric field, which is important for molecular interactions. lew.roresearchgate.net

Hydration Energy (HE) : This descriptor quantifies the energy released when a molecule is solvated in water, providing information about its hydrophilicity. lew.ro

Atomic Net Charges : These values indicate the distribution of charge within the molecule and can identify sites prone to electrostatic interactions. lew.roresearchgate.net

By building mathematical models that link these descriptors to observed biological activities (e.g., inhibitory concentrations), researchers can predict the activity of new, unsynthesized compounds and understand which structural features are most important for efficacy. lew.romdpi.com

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E-HOMO | Relates to electron-donating ability and susceptibility to electrophilic attack. lew.ro |

| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Relates to electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. lew.ro |

| Hydration Energy | HE | Measures interaction with water, affecting solubility and bioavailability. lew.roresearchgate.net |

| Polarizability | Pol | Influences non-covalent interactions with biological targets. lew.roresearchgate.net |

When developing a QSAR model, a large number of molecular descriptors can be calculated. However, many of these may be correlated with each other or irrelevant to the biological activity of interest. Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of the data. jmaterenvironsci.com It transforms a large set of correlated variables (descriptors) into a smaller set of uncorrelated variables called principal components. In the context of QSAR for thiazolidinone derivatives, PCA can be applied to select the most influential descriptors that effectively discriminate between active and inactive compounds, thereby simplifying and strengthening the final predictive model. jmaterenvironsci.com

Conformational Analysis and Tautomerism

The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomerism) are fundamental properties that influence a molecule's ability to interact with receptors. The thiazolidine-2,4-dione ring is not perfectly planar and can adopt different conformations.

Theoretical studies using Density Functional Theory (DFT) have investigated the tautomeric forms of the thiazolidine-2,4-dione scaffold. researchgate.net Tautomers are isomers that readily interconvert, most often by the migration of a proton. For thiazolidine-2,4-dione, several keto-enol tautomers are possible due to the presence of two carbonyl groups and the N-H group. Calculations have shown that the diketo form is the most stable tautomer in the gas phase. researchgate.net The substitution at the 5-position, such as with a bromine atom, can influence the relative energies and stability of these different tautomeric forms. Understanding which tautomer is predominant under physiological conditions is crucial, as different tautomers will present different hydrogen bond donor/acceptor patterns to a receptor, thereby affecting binding affinity. researchgate.net

Stability of Tautomeric Forms of Synthesized Compounds

Thiazolidine-2,4-dione and its derivatives can exist in different tautomeric forms, which can influence their chemical reactivity and biological activity. Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the stability of these tautomers.

A detailed DFT study on thiazolidine-2,4-dione and its 5-substituted derivatives provides a framework for understanding the tautomeric equilibrium. researchgate.net While this study did not specifically include the 5-bromo derivative, it did analyze compounds with other halogen substituents at the 5-position, such as chloro and fluoro groups. The investigation focused on the relative stability of five potential tautomeric forms. researchgate.net

The primary tautomeric forms considered are the diketo form and various enol forms where a proton is shifted from the nitrogen or the C-5 position to one of the carbonyl oxygens. The diketo form is generally the most stable tautomer for the parent thiazolidine-2,4-dione. researchgate.net For 5-substituted derivatives, the relative energies of the tautomers are influenced by the electronic properties of the substituent. Halogen substituents, being electron-withdrawing, can affect the electron density distribution within the ring and influence the stability of the different tautomeric forms. Based on the trends observed with other halogens, it is predicted that the diketo form of this compound would also be the most stable tautomer.

The stability of tautomers is a critical factor as the less stable forms, even in small concentrations, can be responsible for the observed chemical reactivity and biological interactions.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions

In silico ADMET prediction is a crucial step in the early phases of drug development, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. Various computational models are used to predict these properties for novel compounds like this compound and its derivatives.

In Silico Assessment of Pharmacokinetic Properties

The pharmacokinetic properties of a drug candidate determine its concentration and persistence in the body, which are critical for its efficacy and safety. Computational tools are widely used to predict the ADMET profile of new chemical entities.

Studies on various thiazolidine-2,4-dione derivatives have demonstrated that this class of compounds generally exhibits favorable drug-like properties. researchgate.netnih.gov In silico ADME studies on novel series of thiazolidin-2,4-dione derivatives have shown them to be promising drug candidates. nih.gov For many derivatives, high gastrointestinal (GI) absorption is predicted. researchgate.net However, the ability to cross the blood-brain barrier (BBB) is often predicted to be low, which can be advantageous in limiting central nervous system side effects. researchgate.net

The metabolism of thiazolidine-2,4-dione derivatives is also a key consideration. In silico predictions can identify potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, some derivatives have been identified as potential inhibitors of specific CYP enzymes like CYP2C9, CYP1A2, and CYP2C19. researchgate.net

Below is a table summarizing the predicted ADMET properties for a representative set of thiazolidine-2,4-dione derivatives, providing an indication of the expected profile for this compound.

| Property | Predicted Value/Characteristic | Reference |

| Absorption | High GI absorption for most derivatives | researchgate.net |

| Distribution | Generally low BBB permeability | researchgate.net |

| Metabolism | Potential for inhibition of CYP enzymes (e.g., CYP2C9, CYP1A2, CYP2C19) | researchgate.net |

| Toxicity | Generally predicted to have a good safety profile | researchgate.net |

Evaluation of Oral Bioavailability

Oral bioavailability is a key parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. Computational models, such as the "Rule of Five" and more sophisticated QSAR models, are used to predict the likelihood of good oral bioavailability.

Many synthesized thiazolidine-2,4-dione derivatives have been shown to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.net This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While specific data for this compound is not extensively published, its basic physicochemical properties can be computed and evaluated against these criteria.

The "BOILED-Egg" model is another predictive tool that visualizes gastrointestinal absorption and brain penetration. For many thiazolidine-2,4-dione derivatives, this model predicts high intestinal absorption. researchgate.net

The following table outlines the key parameters used to predict oral bioavailability and the general findings for thiazolidine-2,4-dione derivatives.

| Parameter | Guideline for Good Oral Bioavailability (Lipinski's Rule of Five) | General Prediction for Thiazolidine-2,4-dione Derivatives |

| Molecular Weight | < 500 g/mol | Generally compliant |

| LogP (Lipophilicity) | < 5 | Generally compliant |

| Hydrogen Bond Donors | < 5 | Generally compliant |

| Hydrogen Bond Acceptors | < 10 | Generally compliant |

These in silico predictions suggest that this compound and related compounds are likely to possess favorable pharmacokinetic properties, making them interesting candidates for further investigation in drug discovery programs. However, it is crucial to note that these are predictive models, and experimental validation is necessary to confirm these findings.

V. Future Directions and Research Perspectives

Design and Synthesis of Novel Hybrid Molecules incorporating 5-Bromothiazolidine-2,4-dione

The core strategy in advancing the therapeutic utility of this compound involves its incorporation into larger, hybrid molecules. This approach aims to combine the pharmacophoric features of the thiazolidine-2,4-dione (TZD) ring with other bioactive moieties to create synergistic effects, enhance potency, and improve selectivity.

Molecular hybridization is a rational drug design technique that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity. bath.ac.ukresearchgate.net This strategy is extensively used to develop novel TZD derivatives. The underlying principle is to design molecules that can interact with multiple biological targets or different sites on a single target, leading to improved efficacy. nih.gov For instance, a common approach involves the Knoevenagel condensation of the TZD core with various aldehydes, followed by further modifications to introduce other bioactive fragments. researchgate.net This method allows for the creation of a diverse range of 5-benzylidene-thiazolidine-2,4-dione derivatives, which serve as key intermediates for hybridization. nih.gov The goal is to produce compounds with improved therapeutic profiles, such as enhanced anticancer or antidiabetic properties. nih.govnih.gov

To broaden the therapeutic scope of TZD derivatives, researchers are actively exploring the hybridization of the TZD nucleus with a variety of other heterocyclic scaffolds known for their medicinal properties. This approach has led to the synthesis of novel compounds with promising activities. nih.gov

Examples of heterocyclic scaffolds hybridized with the TZD core include:

2-Oxoindoline and 2-Oxo-1,2-dihydroquinoline: These moieties, known for their antitumor effects, have been combined with the TZD nucleus to create hybrids with potential activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Acridine (B1665455): The integration of the acridine core, which exhibits a wide range of biological activities including antitumor properties, with the TZD framework represents a promising direction in drug development. mdpi.com The resulting hybrids aim to leverage the synergistic effects of both pharmacophores for enhanced therapeutic potential. nih.gov

Benzimidazole: Benzimidazole-TZD hybrids have been designed and synthesized as potential modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism, for the treatment of diabetes. researchgate.netnih.gov

Pyridinecarbohydrazone and Thiosemicarbazone: TZD-based hybrids incorporating these moieties have been investigated for their antimycobacterial activity, showing potential as new agents for treating tuberculosis. nih.gov

1,3,4-Thiadiazole: This scaffold is known for a wide array of pharmacological activities, and its incorporation into TZD derivatives is an area of active research. mdpi.com

Elucidation of Molecular Mechanisms of Action for this compound Derivatives

A critical aspect of future research is to unravel the precise molecular mechanisms through which TZD derivatives exert their therapeutic effects. Understanding these pathways is essential for optimizing drug design and identifying patient populations most likely to benefit.

Thiazolidine-2,4-dione derivatives have been shown to influence a variety of cellular processes. In cancer, they can induce apoptosis (programmed cell death), disrupt the cell cycle, and inhibit cell proliferation. nih.gov For example, certain TZD derivatives have been found to trigger apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. researchgate.net Studies have also shown that these compounds can cause cell cycle arrest, preventing cancer cells from dividing and growing. nih.gov

In the context of metabolic diseases, TZD derivatives are well-known insulin (B600854) sensitizers. nih.gov They primarily function by activating PPAR-γ, which in turn regulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and lower blood glucose levels. nih.govencyclopedia.pub

The table below summarizes the inhibitory concentrations (IC50) and growth inhibition (GI50) values for selected TZD derivatives against various cancer cell lines, illustrating their antiproliferative effects.

| Compound ID | Cancer Cell Line | Activity Type | Value (µM) |

| 12a | Caco-2 (Colon) | IC50 | 2 |

| 12a | HepG-2 (Liver) | IC50 | 10 |

| 12a | MDA-MB-231 (Breast) | IC50 | 40 |

| 22 | HepG2 (Liver) | IC50 | 2.04 |

| 22 | MCF-7 (Breast) | IC50 | 1.21 |

| 5d | NCI-H522 (Lung) | GI50 | 1.36 |

| 5d | COLO 205 (Colon) | GI50 | 1.64 |

| 5d | RXF 393 (Renal) | GI50 | 1.15 |

| 5d | MDA-MB-468 (Breast) | GI50 | 1.11 |

Data sourced from multiple research articles. nih.govnih.govnih.gov

A key focus of current research is the identification and validation of the specific molecular targets of TZD derivatives. While PPAR-γ is the most well-established target for their antidiabetic effects, studies have revealed a broader range of targets, particularly in the context of cancer. nih.govnih.gov

VEGFR-2: This receptor tyrosine kinase is a crucial mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Numerous TZD derivatives have been specifically designed and synthesized as potent inhibitors of VEGFR-2, making them promising anti-angiogenic agents for cancer treatment. nih.govnih.gov

HDAC8: Histone deacetylase 8 (HDAC8) is an enzyme that plays a role in gene expression and is a validated target in oncology. Novel 5-naphthylidene-2,4-TZD derivatives have been identified as selective inhibitors of HDAC8. nih.gov

Aldose Reductase: This enzyme is implicated in the development of diabetic complications. Certain 5-(arylidene) thiazolidine-2,4-diones have emerged as potent aldose reductase inhibitors, suggesting their potential in managing such complications. nih.gov

Thymidylate Synthase: This enzyme is a critical target in cancer chemotherapy. Some TZD hybrids have been investigated for their thymidylate synthase inhibitory activity. nih.gov

The table below highlights the primary molecular targets for various classes of TZD derivatives.

| Derivative Class | Primary Molecular Target | Associated Disease |

| 5-Benzylidenethiazolidine-2,4-diones | VEGFR-2 | Cancer |

| 5-Naphthylidene-2,4-thiazolidinediones | HDAC8 | Cancer |

| 5-(Arylidene) thiazolidine-2,4-diones | Aldose Reductase | Diabetic Complications |

| Benzimidazole-TZD Hybrids | PPAR-γ | Type 2 Diabetes |

Development of Targeted Therapies

The insights gained from mechanistic studies and target identification are paving the way for the development of targeted therapies based on the this compound scaffold. By designing derivatives that selectively interact with specific molecular targets, it is possible to create more effective and less toxic treatments. nih.gov

The development of potent VEGFR-2 inhibitors is a prime example of this approach. By specifically targeting angiogenesis, these TZD derivatives have the potential to inhibit tumor growth across a variety of cancer types. nih.gov Similarly, the creation of selective PPAR-γ modulators from benzimidazole-TZD hybrids offers a promising avenue for developing new antidiabetic drugs with improved profiles. researchgate.net The ability to modulate various biological targets makes the TZD scaffold invaluable in the development of novel therapeutic agents for a multitude of diseases. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific research focused on the rational drug design, optimization of potency and selectivity, or preclinical and in vivo efficacy of the chemical compound this compound itself. The existing body of research extensively covers the broader class of thiazolidine-2,4-diones and its various derivatives, but does not provide the specific data required to populate the requested article outline for this particular compound.

Current research indicates that this compound primarily serves as a chemical intermediate or a starting reagent in the synthesis of more complex molecules. For instance, it is utilized in the creation of 5-pyrazoline substituted 4-thiazolidinones and ligands for the Cereblon (CRBN) protein. While these derivative compounds have been subjects of computational studies, biological evaluation, and in some cases, preclinical testing, the same level of investigation has not been applied to this compound.

Therefore, it is not possible to provide an article on this compound that adheres to the specified outline regarding its future directions, research perspectives, and translational prospects, as the foundational research in these areas for this specific compound is not publicly available.

Q & A

Q. Advanced

- Biodegradation studies : GC-MS analysis identifies volatile metabolites (e.g., pyrrolo[1,2-a]pyrazine-1,4-dione) from microbial degradation .

- Toxicity profiling : In vitro assays (e.g., brine shrimp lethality) and computational models predict ecotoxicity, guiding safe disposal protocols .

How are novel this compound derivatives designed for targeted drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.